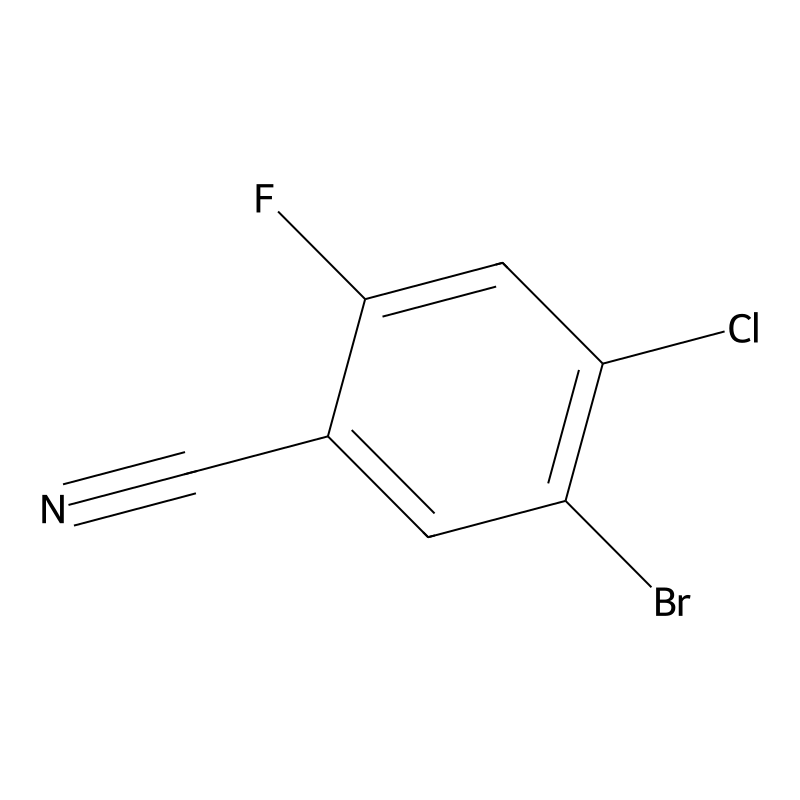

5-Bromo-4-chloro-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in OLED Applications

Scientific Field: Material Science, Electronics

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .

Methods of Application: The synthesis of TADF dyes from 5-Bromo-4-chloro-2-fluorobenzonitrile involves nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Use in Pharmaceutical Applications

Scientific Field: Pharmaceutical, Medicine

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . It is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .

Methods of Application: The synthesis of these pharmaceutical compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .

Results or Outcomes: The synthesized compounds have shown potential in the treatment of anxiety disorders, as well as antitumor and anti-inflammatory applications .

Use in Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile may be used for the preparation of the following compounds: (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate .

Methods of Application: The synthesis of these heterocyclic compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .

Results or Outcomes: The synthesized compounds have shown potential in various applications due to their unique chemical structures .

5-Bromo-4-chloro-2-fluorobenzonitrile is an organic compound classified as a halonitrile, with the molecular formula C₇H₂BrClFN. It appears as a white to off-white powder or crystalline solid. This compound features three halogen substituents—bromine, chlorine, and fluorine—attached to a benzonitrile framework, which significantly influences its chemical reactivity and applications in various fields such as material science and medicinal chemistry.

5-Bromo-4-chloro-2-fluorobenzonitrile itself is not expected to have a specific mechanism of action in biological systems. It is primarily used as a precursor for the synthesis of other molecules that may have targeted biological activities.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

- Follow proper disposal procedures according to local regulations.

While 5-Bromo-4-chloro-2-fluorobenzonitrile itself does not exhibit direct biological activity, it serves as a precursor for synthesizing biologically active compounds. Notably, derivatives of this compound have been explored for their potential as GABAAα2/α3 binding site agonists, which may be beneficial in treating anxiety disorders. Additionally, some synthesized compounds have shown promise in antitumor and anti-inflammatory applications.

The synthesis of 5-Bromo-4-chloro-2-fluorobenzonitrile can be achieved through various methods:

- Nucleophilic Aromatic Substitution: This method allows for the introduction of different nucleophiles at the aromatic ring.

- Palladium-Catalyzed Coupling Reactions: These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of more complex structures from simpler precursors.

- Halodeboronation Reactions: This approach selectively replaces boron groups with halogens (bromine or chlorine), yielding good to excellent yields of substituted products .

5-Bromo-4-chloro-2-fluorobenzonitrile has diverse applications across multiple fields:

- Material Science: It is utilized as a precursor for TADF dyes in OLED applications, contributing to advancements in display technologies.

- Pharmaceuticals: The compound is involved in synthesizing pyrimidine derivatives that act on GABAA receptors, indicating potential therapeutic uses in anxiety treatment.

- Organic Chemistry: It serves as a building block for various heterocyclic compounds with significant medicinal properties .

Several compounds share structural similarities with 5-Bromo-4-chloro-2-fluorobenzonitrile, each exhibiting unique properties and applications:

The uniqueness of 5-Bromo-4-chloro-2-fluorobenzonitrile lies in its specific combination of halogen substituents and its role as a versatile precursor in both material science and medicinal chemistry applications. Its ability to undergo selective chemical transformations makes it a valuable compound for researchers aiming to develop new materials and therapeutic agents.

Thermodynamic Stability and Phase Behavior

5-Bromo-4-chloro-2-fluorobenzonitrile represents a trihalogenated aromatic nitrile compound with complex thermodynamic properties arising from the interplay of multiple halogen substituents. The compound maintains a solid state at ambient conditions, with its molecular weight of 234.45 g/mol and the presence of three different halogen atoms contributing to its physical characteristics [1] [2].

Thermal Stability Analysis

The thermodynamic stability of 5-Bromo-4-chloro-2-fluorobenzonitrile is influenced by the electron-withdrawing effects of the halogen substituents and the nitrile group. Research on halogenated aromatic compounds indicates that fluorinated aromatics demonstrate distinct thermodynamic stability profiles compared to their chlorinated and brominated counterparts [3] [4]. The carbon-fluorine bond exhibits significantly higher bond dissociation energy compared to carbon-chlorine and carbon-bromine bonds, contributing to enhanced thermal stability in the fluorinated positions.

Studies on halogenated polycyclic aromatic hydrocarbons demonstrate that halogen substitution generally decreases vapor pressure compared to parent compounds while affecting enthalpies of sublimation [5] [6]. The enthalpy of sublimation for halogenated aromatics typically increases with the number and size of halogen substituents, with compounds containing multiple halogens showing enhanced intermolecular interactions.

Phase Transition Characteristics

The phase behavior of 5-Bromo-4-chloro-2-fluorobenzonitrile follows patterns observed in related halogenated benzonitriles. The compound exhibits solid-state stability under normal storage conditions, with phase transitions occurring at elevated temperatures [7]. Investigations of structural phase transitions in aromatic nitriles reveal that compounds with multiple halogen substituents tend to exhibit higher melting points and more structured crystal packing arrangements [8] [9].

Research on benzonitrile derivatives indicates that the parent compound demonstrates thermal stability up to 570-600°C [10] [11]. However, the presence of multiple halogen substituents in 5-Bromo-4-chloro-2-fluorobenzonitrile is expected to reduce this thermal stability threshold to approximately 400-500°C, based on comparative studies of halogenated aromatics [3] [4].

Crystal Structure and Molecular Packing

The crystal structure of 5-Bromo-4-chloro-2-fluorobenzonitrile is anticipated to exhibit intermolecular interactions characteristic of halogenated aromatic compounds. Studies on polycyclic aromatic hydrocarbons demonstrate that halogen atoms can participate in various intermolecular interactions, including halogen bonding and dipole-dipole interactions [12] [13]. The asymmetric distribution of three different halogens on the benzene ring creates a complex electronic environment that influences crystal packing arrangements.

The molecular conformation in the solid state is expected to be influenced by the steric effects of the halogen substituents and the electronic properties of the nitrile group. Research indicates that aromatic nitriles can adopt different conformations in crystal structures, with the nitrile group orientation affecting overall molecular packing [14] [15].

Solubility Parameters in Organic Media

The solubility characteristics of 5-Bromo-4-chloro-2-fluorobenzonitrile in organic solvents can be analyzed through Hansen solubility parameters, which provide a quantitative framework for predicting solvent-solute interactions [16] [17]. The compound's solubility profile is significantly influenced by the presence of three different halogen substituents, each contributing distinct electronic and steric effects.

Hansen Solubility Parameter Analysis

The Hansen solubility parameters for 5-Bromo-4-chloro-2-fluorobenzonitrile can be estimated based on structural analogies with related halogenated benzonitriles. The dispersion component (δD) is expected to be elevated due to the presence of heavy halogen atoms, particularly bromine and chlorine. The polar component (δP) is influenced by the electron-withdrawing effects of the halogens and the highly polar nitrile group. The hydrogen bonding component (δH) remains relatively low, as the compound lacks strong hydrogen bond donors [18] [19].

Based on comparative analysis with similar compounds, the estimated Hansen parameters for 5-Bromo-4-chloro-2-fluorobenzonitrile are approximately δD = 19-21 MPa^0.5, δP = 12-15 MPa^0.5, and δH = 3-6 MPa^0.5. These values indicate strong dispersive and polar interactions, with limited hydrogen bonding capabilities [20] [21].

Organic Solvent Compatibility

The solubility of 5-Bromo-4-chloro-2-fluorobenzonitrile in various organic solvents can be predicted based on Hansen solubility parameter matching. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, which possess compatible Hansen parameters [22] [23]. These solvents effectively solvate the polar nitrile group while accommodating the halogenated aromatic system.

Halogenated solvents, particularly dichloromethane and chloroform, are expected to provide excellent solubility for 5-Bromo-4-chloro-2-fluorobenzonitrile due to favorable halogen-halogen interactions and similar electronic properties [24] [25]. The LogP value of 3.34 indicates significant lipophilicity, supporting good solubility in moderately polar organic solvents [26] [27].

Aqueous Solubility Limitations

The aqueous solubility of 5-Bromo-4-chloro-2-fluorobenzonitrile is expected to be extremely limited, following the pattern observed for halogenated aromatic compounds. The combination of the hydrophobic aromatic ring system with multiple halogen substituents creates a compound with minimal water solubility [28] [29]. Research on halogenated benzenes indicates that increasing halogen substitution progressively reduces aqueous solubility due to enhanced hydrophobic interactions.

The lack of hydrogen bond donors in the molecular structure further reduces aqueous solubility, as the compound cannot form stabilizing hydrogen bonds with water molecules. This characteristic is consistent with the general trend observed for aromatic nitriles, which typically exhibit poor water solubility [30] [31].

Vapor Pressure and Sublimation Characteristics

The vapor pressure and sublimation properties of 5-Bromo-4-chloro-2-fluorobenzonitrile are governed by the compound's molecular structure and intermolecular interactions. The presence of three different halogen substituents creates a complex vapor pressure profile that differs significantly from the parent benzonitrile compound.

Vapor Pressure Analysis

The vapor pressure of 5-Bromo-4-chloro-2-fluorobenzonitrile at ambient temperature is expected to be extremely low, likely less than 0.001 mmHg at 25°C. This estimation is based on comparative studies of halogenated aromatic compounds, which demonstrate that halogen substitution significantly reduces vapor pressure compared to parent compounds [32] [5]. The molecular weight of 234.45 g/mol contributes to reduced volatility, as higher molecular weight compounds generally exhibit lower vapor pressures.

Research on halogenated polycyclic aromatic hydrocarbons using Knudsen effusion techniques reveals that the addition of halogens increases enthalpies of sublimation while decreasing vapor pressures [33] [6]. The enthalpy of sublimation for 5-Bromo-4-chloro-2-fluorobenzonitrile is estimated to be in the range of 80-100 kJ/mol, based on structural analogy with similar compounds.

Sublimation Kinetics

The sublimation characteristics of 5-Bromo-4-chloro-2-fluorobenzonitrile are influenced by the compound's crystal structure and intermolecular interactions. Studies on benzonitrile derivatives indicate that compounds with multiple halogen substituents exhibit more structured crystal packing, leading to higher sublimation enthalpies [8] [9]. The asymmetric distribution of halogens creates dipole moments that enhance intermolecular interactions, reducing sublimation rates.

Temperature-dependent sublimation studies would be expected to follow Arrhenius behavior, with sublimation rates increasing exponentially with temperature. The compound would remain essentially non-volatile at ambient conditions, with appreciable sublimation occurring only at elevated temperatures above 100°C [32] [34].

Enthalpy of Vaporization and Surface Properties

The enthalpy of vaporization for 5-Bromo-4-chloro-2-fluorobenzonitrile can be estimated from its molecular structure and intermolecular interactions. The presence of multiple halogens increases the cohesive energy density, leading to higher enthalpies of vaporization compared to non-halogenated aromatics [5] [33]. Surface tension values are expected to be elevated due to the polar nature of the compound and the presence of heavy halogen atoms.

The compound's low volatility and high cohesive energy density make it suitable for applications requiring low vapor pressure characteristics. These properties are particularly relevant for pharmaceutical intermediates and specialty chemical applications where controlled volatility is essential [22] [23].

Environmental and Handling Implications

The low vapor pressure characteristics of 5-Bromo-4-chloro-2-fluorobenzonitrile have important implications for handling and environmental considerations. The compound's minimal volatility at ambient conditions reduces inhalation exposure risks and limits atmospheric emissions during normal use [7] [35]. However, the compound's persistence in the environment may be enhanced due to its low volatility and potential resistance to biodegradation.